Bicyclo[5.1.0]octan-3-one
Description
Contextualizing Bicyclic Ring Systems in Organic Chemistry
Fused Bicyclic Compounds: These share two adjacent atoms, effectively sharing one covalent bond. datapdf.com Decalin is a classic example of a fused bicyclic system.
Bridged Bicyclic Compounds: In these systems, the two rings share two non-adjacent atoms, known as bridgehead atoms, which are connected by a "bridge" of one or more atoms. datapdf.com Norbornane is a well-known bridged compound.
Spirocyclic Compounds: These are characterized by the sharing of a single atom between the two rings, referred to as the spiro atom. columbia.edu
Bicyclo[5.1.0]octan-3-one belongs to the fused bicyclic category. The nomenclature bicyclo[x.y.z]alkane is used to systematically name these compounds, where 'x', 'y', and 'z' represent the number of atoms in the bridges connecting the two bridgehead atoms. In bicyclo[5.1.0]octane, the bridges consist of five, one, and zero atoms, respectively. nist.gov The presence of such ring systems is widespread in biologically important molecules, including steroids and various natural products. datapdf.com
Historical Development of Bicyclo[5.1.0]octane Chemistry
Early investigations into the bicyclo[5.1.0]octane framework laid the groundwork for our current understanding. Research in the 1960s focused on the fundamental synthesis, stereochemistry, and reactivity of this ring system. For instance, studies on the solvolysis—a reaction where the solvent is also the nucleophile—of various bicyclo[5.1.0]octanol derivatives were conducted to probe the influence of the cyclopropane (B1198618) ring on the reaction intermediates and products. sigmaaldrich.com These experiments were crucial in demonstrating the electronic interactions between the cyclopropane ring and adjacent reactive centers.
Further work in this era explored the acid-promoted opening of the cyclopropane ring within the bicyclo[5.1.0]octane structure, revealing the regioselectivity and stereochemistry of these transformations. The synthesis and characterization of trans-fused bicyclo[5.1.0]octanes were also significant milestones, as the trans-fusion introduces considerable ring strain, leading to unique chemical properties.
Current Research Frontiers involving this compound
Contemporary research on this compound and its derivatives is vibrant and multifaceted, spanning advanced synthetic methodologies, the total synthesis of natural products, and detailed stereochemical analysis.
A Versatile Intermediate in Natural Product Synthesis: The bicyclo[5.1.0]octane skeleton is a core component of several classes of natural products, including sesquiterpenes like the aromadendranes and diterpenoids such as the jatropholones. datapdf.com Consequently, derivatives like 8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one have been identified as crucial and versatile intermediates for the synthesis of these complex targets. datapdf.comacs.org Research has demonstrated efficient synthetic routes to these intermediates, starting from precursors like 5-acetoxycycloheptene or the naturally occurring (-)-2-carene. datapdf.comacs.org
The utility of this bicyclic system extends to the synthesis of other significant natural products. For example, a bicyclo[5.1.0]octane derivative, formed via a photochemical cycloaddition reaction, serves as a key precursor for constructing pseudoguaiane-like 7-5 ring systems and for the total synthesis of the marine natural product (+)-dactylol. temple.edu
Modern Synthetic Methods: The development of novel and efficient ways to construct the bicyclo[5.1.0]octane ring system is a major focus of current research. Gold(I)-catalyzed cyclization reactions of enynes have emerged as a powerful tool for creating trans-fused bicyclo[5.1.0]octanes, a structural motif present in natural products like cneorubin B and emmottene. nih.gov These advanced catalytic methods offer high selectivity and are part of a broader effort to understand the nature of the key cyclopropyl (B3062369) gold(I) carbene-type intermediates involved. nih.govresearchgate.net
Furthermore, radical cyclizations are being explored. Bicyclic cyclopropanols with olefinic side chains can be oxidized to generate β-keto radicals that undergo ring-expansion and intramolecular cyclization, providing access to more complex bicyclic ketone systems. oup.com For instance, a 6-(3-butenyl)bicyclo[5.1.0]octan-1-ol derivative can be transformed into a bicyclo[6.3.0]undecan-3-one derivative. oup.com
Stereochemistry and Reactivity: The precise three-dimensional arrangement of atoms, or stereochemistry, is critical to the function of molecules. Significant effort has been dedicated to unambiguously determining the relative configurations of substituted bicyclo[5.1.0]octane derivatives. Techniques like single-crystal X-ray diffraction have been employed to establish the stereochemistry of compounds such as benzyl (B1604629) (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate. researchgate.net The stereochemistry of various 4-hydroxy(acetoxy)bicyclo[5.1.0]octanes has also been rigorously established through NMR spectroscopy and chemical correlation. datapdf.comacs.org
The reactivity of this ring system continues to be an area of active investigation. Studies on the solvolysis of derivatives like 4-hydroxy-trans-bicyclo[5.1.0]octane p-bromobenzenesulfonate provide insights into the behavior of these strained systems under reaction conditions. acs.org Additionally, photochemical reactions represent a promising frontier. The irradiation of related bicyclic ketones can lead to complex rearrangements, and these principles are being explored for their synthetic potential. researchgate.netmsu.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
90243-81-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
bicyclo[5.1.0]octan-3-one |
InChI |
InChI=1S/C8H12O/c9-8-3-1-2-6-4-7(6)5-8/h6-7H,1-5H2 |
InChI Key |
ZMMYLZGIQHEJNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2CC(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 5.1.0 Octan 3 One and Its Derivatives
Retrosynthetic Disconnections and Strategies
Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For Bicyclo[5.1.0]octan-3-one, several key disconnections can be envisioned, primarily targeting the formation of the cyclopropane (B1198618) ring and the seven-membered carbocycle.
A primary retrosynthetic disconnection involves cleaving the bonds of the cyclopropane ring. This leads to a cycloheptene (B1346976) precursor with appropriate functionalization to facilitate the cyclopropanation in the forward synthesis. For instance, a disconnection across the C1-C7 and C1-C8 bonds points towards an intramolecular cyclization of a suitably functionalized cycloheptane (B1346806) derivative.
Another strategic approach involves the disconnection of the seven-membered ring, envisioning its formation through ring-closing metathesis (RCM) or other macrocyclization strategies from an acyclic precursor. However, the most common and convergent strategies often revolve around the construction of the cyclopropane ring onto a pre-existing seven-membered ring.
A plausible retrosynthetic pathway for a substituted Bicyclo[5.1.0]octane core, as seen in the synthetic design of natural products like jatrophalactone, involves a gold(I)-catalyzed cycloisomerization of a dienyne precursor. researchgate.netsemanticscholar.org This suggests that for this compound, a key disconnection could lead back to a suitably substituted enyne or dienyne, where the bicyclic system is formed in a key cascade reaction.
Direct Synthesis Routes to the this compound Skeleton
The direct construction of the this compound skeleton can be achieved through various synthetic methodologies, including cyclization reactions and the transformation of existing bicyclic systems.
Cyclization Reactions and Ring-Forming Processes
The formation of the Bicyclo[5.1.0]octane ring system can be effectively achieved through intramolecular cyclization reactions. One such approach involves the intramolecular cyclopropanation of a suitably functionalized cycloheptene derivative. This can be accomplished through various methods, including carbene or carbenoid chemistry. For instance, the decomposition of a diazo compound appended to a cycloheptenone precursor in the presence of a transition metal catalyst, such as rhodium(II) or copper(I) complexes, can generate a carbene that undergoes intramolecular addition to the double bond to form the bicyclic ketone.
Another strategy involves the solvolysis of cycloöctenyl derivatives. For example, the solvolysis of 3-cycloöcten-1-yl brosylate has been shown to yield bicyclo[5.1.0]octan-2-ol as a principal product, which could then be oxidized to the corresponding ketone. researchgate.net This transformation proceeds through a transannular cyclization, where the double bond participates in the departure of the leaving group, leading to the formation of the fused cyclopropane ring.
Furthermore, radical cyclizations can be employed. While not directly yielding the target ketone, the principles can be adapted. For example, the intramolecular cyclization of a cyclic β-keto radical derived from a bicyclo[5.1.0]octan-1-ol derivative has been used to construct a bicyclo[6.3.0]undecan-3-one system, demonstrating the feasibility of intramolecular radical additions to form bicyclic structures.
In recent years, gold(I) catalysis has emerged as a powerful tool for the synthesis of complex carbocyclic and heterocyclic scaffolds. Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack, initiating cascade reactions that can rapidly build molecular complexity. The synthesis of the bicyclo[5.1.0]octane core has been a notable area of success for this methodology.
The gold(I)-catalyzed cycloisomerization of 1,6-enynes has been extensively studied and provides a direct route to the bicyclo[5.1.0]octane skeleton. The reaction is proposed to proceed through the initial coordination of the gold(I) catalyst to the alkyne, which triggers a 6-exo-dig cyclization to form a cyclopropyl (B3062369) gold(I) carbene intermediate. This highly reactive intermediate can then undergo further transformations, often involving another intramolecular reaction, to yield the final bicyclic product.
Mechanistic studies have revealed the existence of distinct intermediates with either carbenic or carbocationic character, depending on the substitution pattern of the enyne substrate. researchgate.net The stereochemical outcome of the reaction, leading to either cis- or trans-fused bicyclo[5.1.0]octanes, can also be controlled by the substrate and reaction conditions. For instance, the gold(I)-catalyzed cyclization of certain dienynes has been shown to unexpectedly produce the thermodynamically less stable trans-fused bicyclo[5.1.0]octanes. researchgate.netsemanticscholar.org This stereochemical outcome is of significant interest as the trans-fused bicyclo[5.1.0]octane motif is present in several natural products. researchgate.net
The scope of this methodology is broad, tolerating a variety of functional groups and substitution patterns on the enyne precursor. This versatility makes it a highly attractive strategy for the synthesis of functionalized this compound derivatives.
| Catalyst | Substrate | Product | Fusion | Reference |
| [Au(I)] | Dienyne | trans-Bicyclo[5.1.0]octane derivative | trans | researchgate.netsemanticscholar.org |
| [Au(I)] | 1,6-Enyne | cis-Bicyclo[5.1.0]octane derivative | cis | researchgate.net |
Transformations of Precursor Bicyclic Systems
An alternative approach to the synthesis of this compound involves the transformation of other, more readily accessible bicyclic systems. Ring expansion and ring contraction strategies can be employed to construct the desired seven-membered ring fused with a cyclopropane.
For example, a bicyclo[4.1.0]heptane system, which can be prepared from cyclohexene (B86901) derivatives, could potentially undergo a one-carbon ring expansion to afford the bicyclo[5.1.0]octane skeleton. Methods such as the Tiffeneau-Demjanov ring expansion or related diazomethane-mediated homologations could be explored for this purpose.
Conversely, a larger bicyclic system could be envisioned to undergo a ring contraction. While less common, specific rearrangements could potentially lead to the desired framework.
Stereoselective and Enantioselective Synthetic Pathways
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. Several strategies have been developed for the stereoselective and enantioselective synthesis of the Bicyclo[5.1.0]octane core.
As previously discussed, gold(I)-catalyzed cycloisomerizations of chiral, non-racemic enynes can proceed with high levels of stereocontrol, allowing for the synthesis of enantioenriched bicyclo[5.1.0]octane derivatives. The stereochemistry of the final product is often dictated by the stereochemistry of the starting material.
Directed cyclopropanation reactions are another powerful tool for achieving stereoselectivity. In this approach, a functional group on the cycloheptene precursor, such as a hydroxyl group, can direct the cyclopropanating reagent to a specific face of the double bond. The Simmons-Smith reaction and its variants are well-suited for this purpose. For example, the cyclopropanation of a cycloheptenol derivative can proceed with high diastereoselectivity due to the coordination of the zinc carbenoid to the hydroxyl group.
The synthesis of (-)- and (±)-8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one has been reported, showcasing a stereoselective approach. acs.orgacs.org This synthesis starts from a chiral precursor and proceeds through a series of stereocontrolled transformations to establish the desired stereochemistry in the final product.
Furthermore, asymmetric catalysis can be employed to introduce chirality. For instance, the use of chiral rhodium(II) or copper(I) catalysts in the intramolecular cyclopropanation of diazo compounds derived from cycloheptenone precursors can lead to the formation of enantioenriched this compound.
| Method | Catalyst/Reagent | Stereocontrol | Product | Reference |
| Gold(I)-Catalyzed Cycloisomerization | Chiral [Au(I)] complex | Enantioselective | Chiral Bicyclo[5.1.0]octane | researchgate.net |
| Directed Simmons-Smith Reaction | Zn-Cu couple, CH₂I₂ | Diastereoselective | Diastereomerically enriched Bicyclo[5.1.0]octanol | General Principle |
| Asymmetric Intramolecular Cyclopropanation | Chiral Rh(II) catalyst | Enantioselective | Enantioenriched this compound | General Principle |
Synthesis of Functionalized this compound Derivatives
The functionalization of the bicyclo[5.1.0]octane core is crucial for modifying its chemical properties and for its application as a scaffold in various chemical fields. Key functionalization strategies include the incorporation of heteroatoms and the stereocontrolled synthesis of chiral derivatives.
The replacement of one or more carbon atoms in the bicyclo[5.1.0]octane skeleton with heteroatoms such as nitrogen, oxygen, or sulfur dramatically alters the molecule's physical and chemical properties. These heterocyclic analogues are of significant interest in medicinal chemistry and materials science.
Nitrogen Incorporation: The synthesis of azabicyclo[5.1.0]octane derivatives can be achieved through various cyclization strategies. Transition metal catalysis, particularly with rhodium, has proven effective. For instance, Rhodium(III)-catalyzed processes involving an allylic C(sp³)–H activation can construct complex azabicyclic frameworks. These reactions often proceed via π-allyl rhodium intermediates which then undergo insertion reactions to yield the final bicyclic products.
Oxygen Incorporation: Oxygen-containing bicyclo[5.1.0]octane frameworks, such as 8-oxabicyclo[5.1.0]octane, can be synthesized through the oxygenation of bicyclo[n.1.0]alkane precursors. One notable method involves the use of dioxiranes, which can introduce an oxygen atom into the ring system. This approach takes advantage of the reactivity of the strained cyclopropane ring and specific C-H bonds within the molecule, which can be activated towards oxidation.
The table below summarizes examples of heteroatom-containing bicyclo[5.1.0]octane derivatives.
Interactive Data Table: Heteroatom-Containing Bicyclo[5.1.0]octane Derivatives
| Derivative Name | Heteroatom | Position of Heteroatom | Synthetic Approach Mentioned |
|---|---|---|---|
| 8-Azabicyclo[5.1.0]octane | Nitrogen | 8 | Rh(III)-catalyzed C-H activation/cyclization |
The development of methods for the enantioselective synthesis of bicyclo[5.1.0]octane scaffolds is essential for their use in asymmetric synthesis and drug development. Key strategies include the use of chiral starting materials, chiral catalysts, and the separation of enantiomers.
Chiral Pool Synthesis : A common strategy involves starting with a naturally occurring chiral molecule. For example, terpenes such as carvone (B1668592) are readily available as single enantiomers and can serve as starting materials for the synthesis of enantiopure bicyclic systems. While this has been demonstrated for related bicyclo[3.2.1]octane systems, the principle is broadly applicable.
Asymmetric Catalysis : The use of chiral metal catalysts to induce enantioselectivity is a powerful approach. Gold(I) complexes featuring chiral ligands have been successfully employed in the enantioselective cycloisomerization of enynes to produce chiral bicyclo[5.1.0]octanes. Similarly, chiral rhodium catalysts are used in the asymmetric cyclopropanation of allenes, a key step that can establish the stereochemistry of the three-membered ring. The choice of metal and the design of the chiral ligand are critical for achieving high levels of stereocontrol.
Chiral Resolution : In cases where an asymmetric synthesis is not feasible, a racemic mixture of the bicyclo[5.1.0]octane derivative can be synthesized and then the enantiomers separated. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for this type of resolution, as demonstrated in the synthesis of bicyclo[5.1.0]octanyl retinal derivatives.
Advanced Synthetic Techniques and Reagents
Modern organic synthesis has provided a range of powerful tools for the construction of complex molecular architectures like bicyclo[5.1.0]octane. These include radical-mediated reactions that can form rings under mild conditions and the use of highly selective organometallic reagents.
Radical reactions offer unique pathways for the formation of C-C bonds and are particularly useful for constructing strained ring systems. The inherent strain of the cyclopropane ring in bicyclo[5.1.0]octane derivatives can be exploited in radical-mediated strain-release reactions.
One significant example involves the oxygenation of bicyclo[n.1.0]alkanes, which can proceed through radical and cationic pathways. In these reactions, a hydrogen atom is abstracted to form a carbon radical. This intermediate can then undergo further reactions, such as oxidation to a cation followed by rearrangement and capture by a nucleophile, to yield functionalized bicyclic products. Furthermore, intramolecular cyclopropanation can be achieved through radical-polar crossover mechanisms, where an oxidative radical cyclization is followed by an ionic cyclization to furnish the bicyclic cyclopropane core.
Organometallic reagents are indispensable in modern synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity.
Organozinc Reagents (Simmons-Smith Reaction): A cornerstone in the synthesis of the bicyclo[5.1.0]octane skeleton is the Simmons-Smith reaction. This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. The carbenoid reacts with an alkene, such as cycloheptene or its derivatives, in a concerted, stereospecific manner to form the cyclopropane ring, yielding the bicyclo[5.1.0]octane framework. A key feature of this reaction is that the stereochemistry of the starting alkene is preserved in the cyclopropane product.
Transition Metal Catalysis: Various transition metals are used to catalyze the formation of cyclopropanes from diazo compounds and alkenes. Rhodium(II) and Palladium(II) carboxylates, for example, are efficient catalysts for the cyclopropanation of cycloheptene, leading to the bicyclo[5.1.0]octane ring system. More recently, gold(I)-catalyzed cascade reactions of enynes have been developed as a powerful method to construct cis- or trans-fused bicyclo[5.1.0]octanes. These reactions proceed through cyclopropyl gold(I) carbene-type intermediates. Ruthenium complexes have also been shown to catalyze the reaction of ene-cyclopropenes to yield bicyclo[5.1.0]octanes.
The table below provides a summary of organometallic reagents used in the construction of the bicyclo[5.1.0]octane scaffold.
Interactive Data Table: Organometallic Reagents in Bicyclo[5.1.0]octane Synthesis
| Reagent/Catalyst Type | Specific Example | Reaction Type | Key Features |
|---|---|---|---|
| Organozinc | Iodomethylzinc iodide (ICH₂ZnI) | Simmons-Smith Reaction | Stereospecific cyclopropanation of alkenes. |
| Rhodium Catalyst | Rhodium(II) carboxylates | Catalytic Cyclopropanation | Reaction of diazo compounds with alkenes. |
| Palladium Catalyst | Palladium(II) carboxylates | Catalytic Cyclopropanation | Reaction of diazo compounds with alkenes. |
| Gold Catalyst | Chiral Gold(I) complexes | Enantioselective Cascade | Cycloisomerization of enynes. |
Chemical Reactivity and Reaction Mechanisms of Bicyclo 5.1.0 Octan 3 One
Rearrangement Reactions
The strained bicyclic framework of bicyclo[5.1.0]octan-3-one makes it a substrate for several classes of rearrangement reactions, often initiated by the release of ring strain.
The Baeyer-Villiger oxidation is a well-established reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones, using peroxyacids or peroxides as the oxidant. wikipedia.org For this compound, this reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The mechanism begins with the protonation of the carbonyl oxygen by the peroxyacid, followed by nucleophilic attack of the peroxyacid on the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgalfa-chemistry.com The rate-determining step is the migration of one of the α-carbon substituents to the peroxide oxygen, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org
The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of preference for migration is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the migrating groups are both secondary carbons (C2 and C4). The precise outcome can be influenced by stereoelectronic effects and ring strain in the transition state. Research on related bicyclo[5.1.0]octane systems has demonstrated the feasibility of this transformation. For instance, the Baeyer-Villiger oxidation of a derivative using trifluoroperacetic acid successfully yielded the corresponding acetate, illustrating the applicability of this reaction to the bicyclic framework. acs.org
| Reactant | Reagent | Potential Products (Lactones) | Reaction Type |
|---|---|---|---|
| This compound | Peroxyacid (e.g., m-CPBA, CF₃CO₃H) | 9-Oxabicyclo[5.2.0]nonan-4-one or 4-Oxabicyclo[5.2.0]nonan-3-one | Oxidative Rearrangement |
Carbenes are highly reactive intermediates that can participate in various transformations with the bicyclo[5.1.0]octane skeleton. While direct carbene reactions with this compound are specialized, the formation and rearrangement of this bicyclic system through carbene intermediates are documented. For example, gold(I)-catalyzed cascade reactions of certain enynes proceed through intermediates described as cyclopropyl (B3062369) gold(I) carbenes to form fused bicyclo[5.1.0]octanes. semanticscholar.org
Furthermore, ruthenium-catalyzed reactions of ene-cyclopropenes can lead to the formation of bicyclo[5.1.0]octanes, a process that involves intermediate carbenes. acs.org These studies establish that the bicyclo[5.1.0]octane framework is accessible via carbene chemistry. Potential carbene-mediated rearrangements involving this compound could include C-H insertion or cyclopropanation of the enolate form of the ketone, leading to more complex polycyclic systems.
The significant strain energy of the cyclopropane (B1198618) ring makes the bicyclo[5.1.0]octane system susceptible to radical-mediated ring-opening reactions. smolecule.com Electron spin resonance (ESR) studies on radicals derived from the related bicyclo[5.1.0]octa-2,4-diene have shown that the bicyclo[5.1.0]octadienyl radical undergoes rearrangement to form a cycloheptatrienylmethyl radical. rsc.org This transformation highlights the thermodynamic driving force for the cleavage of the three-membered ring.
In the context of this compound, the generation of a radical at a position α to the carbonyl or on the cyclopropane ring could initiate a cascade of rearrangements. Computational and product studies on the oxygenation of bicyclo[n.1.0]alkanes have provided unambiguous evidence for the involvement of radical and subsequent cationic intermediates, which lead to rearranged products. semanticscholar.orgnih.gov These processes are often initiated by a hydrogen atom transfer (HAT) from a C-H bond. semanticscholar.org
| Initiation Method | Intermediate | Potential Outcome |
|---|---|---|
| Hydrogen Atom Transfer (HAT) from C-H bond | Bicyclo[5.1.0]octanyl radical | Ring opening to a cycloöctenyl radical |
| Reduction of carbonyl to ketyl radical | Ketyl radical anion | Intramolecular cyclization or rearrangement |
The presence of both a carbonyl group and a cyclopropane ring provides two sites for protonation under acidic conditions, leading to complex rearrangements. Protonation of the carbonyl oxygen can facilitate enolization or act as a prelude to other reactions. More significantly, acid-catalyzed transformations can involve the protonation of the cyclopropane ring, which is susceptible to electrophilic attack due to the p-character of its C-C bonds. smolecule.com This leads to the formation of unstable cyclopropylcarbinyl cation intermediates, which rapidly rearrange to release ring strain. smolecule.com Studies on derivatives like 8-methylenebicyclo[5.1.0]octane show that acid-catalyzed ring opening is a key mechanistic pathway. smolecule.com Furthermore, unusual acid-catalyzed rearrangements have been observed in closely related systems such as dimethylbicyclo[5.1.0]oct-2-en-4-one, underscoring the potential for skeletal reorganization. upenn.edu
Ring Opening and Ring Expansion Reactions
The inherent strain of the fused cyclopropane ring is a primary driver for ring opening and ring expansion reactions in the bicyclo[5.1.0]octane system. A classic method to achieve such transformations involves the solvolysis of gem-dihalocyclopropane derivatives. For example, the reaction of 8,8-dibromobicyclo[5.1.0]octane with silver perchlorate (B79767) in nucleophilic solvents like t-butanol facilitates the formation of a cyclopropyl cation by abstraction of a bromide ion. scispace.comtue.nl
This intermediate undergoes a concerted, disrotatory ring opening to form an allylic cation, which is then trapped by the solvent. tue.nl This sequence effectively expands the seven-membered ring to a functionalized eight-membered ring. The stereochemistry of the resulting olefin is dependent on the reaction conditions and the mode of ring opening. tue.nl While this specific example starts from a dibromo-derivative, it illustrates a fundamental and powerful pathway for manipulating the bicyclo[5.1.0]octane core, which is applicable to derivatives of the target ketone.
Electrophilic and Nucleophilic Reactions at the Carbonyl Center
The carbonyl group of this compound exhibits typical ketone reactivity, serving as both a site for nucleophilic attack and electrophilic activation.
Nucleophilic Reactions: The polarized carbon-oxygen double bond renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. libretexts.org This addition reaction proceeds through a characteristic mechanism where the nucleophile attacks the carbonyl carbon, causing the C=O pi electrons to move to the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate, which is then typically protonated upon acidic workup to yield an alcohol. libretexts.org A specific example in this ring system involves the reaction of a bicyclo[5.1.0]octane derivative with the nucleophile methyllithium (B1224462) to produce the corresponding tertiary alcohol. acs.org
A noteworthy aspect of this system is the influence of the adjacent cyclopropane ring. The presence of a carbonyl group can render the adjacent endocyclic bond susceptible to cleavage by nucleophiles, potentially leading to ring-opening reactions in addition to direct carbonyl addition. thieme-connect.de
Electrophilic Reactions: The lone pairs of electrons on the carbonyl oxygen make it a Lewis basic site, which can be attacked by electrophiles. The most common electrophilic reaction is protonation by an acid. As mentioned in section 3.1.4, this initial protonation activates the carbonyl group, making it more electrophilic and facilitating subsequent reactions such as rearrangements or additions of weak nucleophiles.
Cycloisomerization Processes and Their Mechanistic Elucidation
The cycloisomerization of this compound involves intramolecular rearrangements that lead to the formation of isomeric structures. These processes can be initiated by thermal, photochemical, or catalytic (acid or base) means, each proceeding through distinct mechanistic pathways. The inherent strain of the cyclopropane ring fused to the seven-membered ring provides a thermodynamic driving force for these transformations.
Research into the cycloisomerization of related bicyclo[5.1.0]octane systems has shed light on the potential pathways for this compound. For instance, studies on bicyclo[5.1.0]octa-2,4-diene have revealed a degenerate butadienylcyclopropane rearrangement occurring at elevated temperatures. researchgate.net This process involves a concerted reorganization of the π- and σ-bonds, leading to a scrambling of the carbon atoms within the bicyclic framework. researchgate.net The presence of a ketone at the 3-position in this compound is expected to influence the electronic nature of the system and, consequently, the feasibility and outcome of such pericyclic reactions.
Acid-catalyzed rearrangements of bicyclo[5.1.0]octane derivatives often proceed via protonation of the cyclopropane ring, leading to the formation of a carbocationic intermediate. This intermediate can then undergo skeletal reorganization to yield more stable carbocycles. smolecule.com In the case of this compound, protonation of the carbonyl oxygen could also initiate rearrangements, potentially leading to ring-opened or ring-expanded products.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these complex rearrangements. smolecule.com These theoretical investigations help to map the potential energy surfaces, identify transition states, and predict the most favorable reaction pathways. For example, DFT calculations on related bicyclic systems have provided insights into the energetics of concerted versus stepwise mechanisms. smolecule.com
Below is a table summarizing potential cycloisomerization processes for this compound based on studies of analogous compounds.
| Process | Conditions | Proposed Mechanism | Potential Products | Supporting Evidence/Analogy |
|---|---|---|---|---|
| Thermal Rearrangement | High Temperature | Pericyclic (e.g., Cope-like rearrangement) | Isomeric bicyclic ketones, ring-expanded cycloalkenones | Analogous to rearrangements in bicyclo[5.1.0]octa-2,4-diene researchgate.net |
| Photochemical Rearrangement | UV Irradiation | Diradical intermediates | Ring-contracted or ring-opened products | Common for β,γ-unsaturated ketones with cyclopropyl moieties |
| Acid-Catalyzed Isomerization | Protic or Lewis Acids | Carbocationic intermediates | Bicyclo[4.2.1]octanones, cycloheptene (B1346976) carboxaldehydes | Observed in acid-catalyzed transformations of other bicyclo[n.1.0]alkanes smolecule.com |
| Base-Catalyzed Isomerization | Strong Base | Enolate formation followed by ring opening | Cyclooctenone derivatives | Known reactivity of cyclopropyl ketones |
Intermediate Characterization in Reaction Pathways
The elucidation of reaction mechanisms for this compound relies heavily on the characterization of transient intermediates. While direct observation of these species is often challenging due to their high reactivity and short lifetimes, a combination of computational and indirect experimental methods has provided significant insights.
In the context of metal-catalyzed reactions that form bicyclo[5.1.0]octane frameworks, extensive research has focused on the nature of the intermediates involved. researchgate.netresearchgate.net Gold(I)-catalyzed cycloisomerizations of enynes, for instance, have been shown to proceed through cyclopropyl gold(I) carbene-type intermediates. researchgate.netresearchgate.net Computational studies employing DFT, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis have been pivotal in distinguishing between carbenic and carbocationic character of these intermediates. researchgate.netresearchgate.net These studies have revealed the existence of distinct cationic intermediates depending on the substitution pattern of the starting material. researchgate.net
Radical and cationic intermediates have also been implicated in the reactions of bicyclo[n.1.0]alkanes. acs.orgnih.gov For example, the oxidation of 1-methylbicyclo[4.1.0]heptane with dioxiranes has been shown to involve both radical and cationic pathways, leading to rearranged products. acs.orgnih.gov The formation of these intermediates is supported by product analysis and DFT calculations, which indicate that the stability of these species is influenced by hyperconjugative interactions with the cyclopropane ring. nih.gov
While direct spectroscopic characterization of intermediates derived from this compound is not widely reported, the principles established from these related systems provide a strong foundation for understanding its reactivity. The presence of the ketone functionality can influence the stability and subsequent reactivity of any radical or ionic intermediates formed.
The table below summarizes the types of intermediates that are likely involved in the reaction pathways of this compound, along with the methods used for their characterization in analogous systems.
| Intermediate Type | Reaction Type | Characterization Methods | Key Findings from Analogous Systems |
|---|---|---|---|
| Carbocation | Acid-Catalyzed Rearrangement | Product analysis, computational modeling (DFT) | Skeletal rearrangements are driven by the formation of more stable carbocations. smolecule.com |
| Cyclopropyl Gold(I) Carbene | Gold(I)-Catalyzed Cycloisomerization (of precursors) | DFT, QTAIM, NBO analysis | Intermediates can have varying degrees of carbenic and carbocationic character. researchgate.netresearchgate.net |
| Diradical | Photochemical Rearrangement | Computational modeling (CASSCF, CASPT2), trapping experiments | Stepwise bond cleavage and formation processes are often involved. |
| Enolate | Base-Catalyzed Rearrangement | Spectroscopic analysis (NMR), trapping with electrophiles | Formation can lead to stereoselective alkylation or ring-opening. |
| Radical Cation | Oxidative Rearrangement | Product analysis, computational modeling (DFT) | Evidence for electron transfer pathways in dioxirane-mediated oxygenations. acs.orgnih.gov |
Stereochemistry and Conformational Analysis
Cis-Trans Isomerism in Bicyclo[5.1.0]octane Systems
The fusion of the cyclopropane (B1198618) and cycloheptane (B1346806) rings in the bicyclo[5.1.0]octane framework can occur in two distinct ways, leading to cis- and trans-isomers. In the cis-isomer, the two bridgehead hydrogens are on the same side of the larger ring, resulting in a folded structure. Conversely, the trans-isomer has the bridgehead hydrogens on opposite sides, forcing the seven-membered ring into a more strained, twisted conformation.
Generally, cis-fused bicyclo[5.1.0]octane systems are thermodynamically more stable than their trans counterparts. atlantis-press.com This increased stability is attributed to the significant ring strain present in the trans-fused isomer. Computational studies have quantified this energy difference, highlighting the energetic penalty associated with the trans-fusion. For instance, density functional theory (DFT) calculations have shown a notable difference in the enthalpy of formation between the cis and trans isomers. atlantis-press.comneuroquantology.com
The geometric parameters of these isomers also differ significantly. X-ray crystallographic analysis of derivatives of both cis- and trans-bicyclo[5.1.0]octane has provided precise bond lengths and angles, revealing the structural consequences of the fusion stereochemistry. doaj.org In the highly strained trans-fused systems, a shortening of the bridging C-C bond of the cyclopropane ring is observed, a feature not seen in the less-strained cis-fused isomers. doaj.org
| Isomer | Relative Energy (kcal/mol) | Key Geometric Features |
|---|---|---|
| cis-Bicyclo[5.1.0]octane | 19.91 | Folded conformation, less strained |
| trans-Bicyclo[5.1.0]octane | Higher in energy | Twisted conformation, highly strained, shorter bridging C-C bond |
Stereocontrol in Synthetic Reactions
The stereochemical outcome of synthetic reactions leading to or involving bicyclo[5.1.0]octan-3-one is of paramount importance for accessing specific isomers. Various synthetic strategies have been developed to control the stereochemistry at the ring fusion and at substituent-bearing centers.
One common approach to constructing the bicyclo[5.1.0]octane skeleton is through carbene addition to a cycloheptene (B1346976) precursor. The stereochemistry of the resulting bicyclic system can often be controlled by the nature of the carbene and the reaction conditions. For example, the reaction of 5-acetoxycycloheptene with dibromocarbene has been shown to produce a mixture of cis and trans bicyclooctanes. acs.org
More sophisticated methods, such as gold(I)-catalyzed intramolecular cyclizations of enynes, have demonstrated high levels of stereocontrol in the formation of either cis- or trans-fused bicyclo[5.1.0]octane systems. researchgate.net The choice of catalyst and the geometry of the starting enyne can direct the reaction towards the desired diastereomer with high selectivity. researchgate.net Furthermore, intramolecular cyclization of cyclic β-keto radicals derived from bicyclic cyclopropanols offers a stereoselective route to functionalized bicyclo[6.3.0]undecan-3-one derivatives, which are structurally related to the bicyclo[5.1.0]octane system. oup.com
Conformational Dynamics and Energetics
The seven-membered ring in this compound is flexible and can adopt several conformations. The two most commonly discussed conformations for related cycloheptane systems are the chair and the twist-boat. However, in the bicyclo[5.1.0]octane framework, the fusion to the cyclopropane ring restricts this conformational flexibility.
For cis-fused bicyclo[5.1.0]octane derivatives, the seven-membered ring typically adopts a conformation that minimizes steric interactions. In substituted analogs, such as 8,8-dichloro-3,5-dioxa-4-thia-4-oxobicyclo[5.1.0]octanes, X-ray crystallography and dynamic NMR spectroscopy have shown a strong preference for a chair conformation in the exo isomers, while the endo isomers favor a twist conformation. researchgate.net In (1RS,2RS,3SR,5RS,7RS)-2,5-dichloro-8-oxabicyclo[5.1.0]octan-3-ol, the seven-membered ring also displays a chair conformation. nih.gov
The energetic barriers between these conformations can be determined using computational methods and variable-temperature NMR studies. These analyses provide insight into the conformational landscape of the molecule and the relative populations of different conformers at equilibrium.
Experimental and Computational Determination of Stereochemical Relationships
A combination of experimental and computational techniques is crucial for the unambiguous determination of the stereochemistry of this compound and its derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. doaj.orgresearchgate.net This technique has been used to establish the absolute and relative stereochemistry of various substituted bicyclo[5.1.0]octane derivatives, offering precise measurements of bond lengths, bond angles, and torsional angles. For instance, the structure of (1RS,2RS,3SR,5RS,7RS)-2,5-dichloro-8-oxabicyclo[5.1.0]octan-3-ol was determined by X-ray analysis when NMR data was insufficient to establish the exact configuration. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of these compounds in solution. acs.orgresearchgate.net Key parameters such as chemical shifts, coupling constants (especially vicinal ³JHH couplings), and Nuclear Overhauser Effect (NOE) correlations provide valuable information about the relative orientation of protons and substituents. For example, in the study of 4-hydroxy(acetoxy)bicyclo[5.1.0]octanes, a striking difference in the chemical shift and coupling pattern of the C-4 methine proton was observed between isomers, aiding in their stereochemical assignment. acs.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical)
Quantum chemical calculations have become indispensable tools for elucidating the molecular properties of complex organic structures. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical calculations are employed to model the geometry, energy, and electronic nature of molecules like bicyclo[5.1.0]octane.
Geometry optimization calculations are performed to locate the minimum energy structure of a molecule on its potential energy surface. For the bicyclo[5.1.0]octane system, studies have focused on determining the structural parameters and relative energies of its cis and trans isomers.
Computational studies using DFT (B3LYP/6-311G*) and ab initio (HF, MP2) methods have been employed to analyze various isomers of C₈H₁₄, including the cis- and trans-bicyclo[5.1.0]octane. smolecule.com The calculations reveal that the cis configuration is more stable than the trans configuration. thieme-connect.com The enthalpy of formation for cis-bicyclo[5.1.0]octane has been calculated to be 19.91 kcal/mol relative to the most stable C₈H₁₄ isomer, bicyclo[3.2.1]octane. thieme-connect.com Experimental data on the gas phase heat of formation for cis-bicyclo[5.1.0]octane is -3.8 ± 0.7 kcal/mol. acs.org
Optimized geometric parameters, such as bond lengths and angles, are critical in understanding the inherent strain within the bicyclic system. The fusion of a seven-membered ring with a three-membered cyclopropane (B1198618) ring introduces significant distortion from ideal geometries. smolecule.com
Table 1: Calculated Energies of Bicyclo[5.1.0]octane Isomers
| Isomer | Method | Total Energy (Hartrees) | Relative Energy (kcal/mol) |
|---|---|---|---|
| cis-Bicyclo[5.1.0]octane | B3LYP/6-311G* | -312.37892 | 19.91 |
| trans-Bicyclo[5.1.0]octane | B3LYP/6-311G* | Not Reported | Higher than cis |
Relative energy is with respect to the most stable C₈H₁₄ isomer, bicyclo[3.2.1]octane. thieme-connect.com
The elucidation of transition states is fundamental to understanding reaction mechanisms, rates, and the interconversion between isomers. While computational methods are well-suited for mapping these reaction pathways, specific studies detailing the transition states for isomer interconversion of bicyclo[5.1.0]octane are not extensively available in the reviewed literature.
However, computational studies have been conducted on the formation of the bicyclo[5.1.0]octane skeleton. For example, DFT calculations have been used to investigate the transition states in the copper(I)-catalyzed cyclopropanation reaction of 1,3-dioxepine derivatives, which leads to the formation of a substituted bicyclo[5.1.0]octane system. acs.org These studies help to explain reaction mechanisms and product distributions by analyzing the energetics of the relevant transition states. acs.org Similarly, the mechanism of gold(I)-catalyzed cyclizations of enynes to form cis- or trans-fused bicyclo[5.1.0]octanes has been examined through computational analysis, providing insights into the reaction pathways and intermediates. researchgate.netresearchgate.net
Electronic structure analyses provide a deeper understanding of bonding and charge distribution within a molecule.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution and donor-acceptor (hyperconjugative) interactions. In a mechanistic study on the formation of bicyclo[5.1.0]octanes, NBO analysis (using NPA charges) was employed to characterize the electronic nature of intermediates. researchgate.netresearchgate.net This method helps in understanding the charge distribution and stability of the species involved in the reaction pathway. For instance, NBO analysis can reveal the extent of positive and negative charges on different atoms within the molecular framework. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method to analyze the electron density and characterize chemical bonds. This theory has been applied in conjunction with DFT to reexamine the nature of intermediates in the gold(I)-catalyzed formation of cis- and trans-fused bicyclo[5.1.0]octanes. researchgate.netresearchgate.net QTAIM analysis can confirm the formation of specific types of intermediates by characterizing the bond critical points in the electron density, distinguishing between carbenic or carbocationic structures. researchgate.netresearchgate.net
Analysis of Strain Energy and Ring Strain Effects in Bicyclo[5.1.0]octanes
The bicyclo[5.1.0]octane framework is characterized by significant ring strain, primarily due to the presence of the three-membered cyclopropane ring and the conformational constraints of the fused seven-membered ring. Strain energy is the excess energy a molecule possesses due to deviations from ideal bond angles, lengths, and conformations.
The experimental strain energy for cis-bicyclo[5.1.0]octane has been determined from its heat of combustion. acs.org These studies show that the fusion of the cyclopropane ring to the larger ring system introduces considerable strain. The total strain energy of cis-bicyclo[5.1.0]octane is a composite of angle strain in the cyclopropane ring, torsional strain from eclipsing interactions, and transannular strain within the seven-membered ring. The trans-fused isomer is expected to be even more highly strained than the cis isomer.
Table 2: Thermochemical Data and Strain Energy for cis-Bicyclo[5.1.0]octane
| Property | Value |
|---|---|
| Gas Heat of Formation (ΔHf°) | -3.8 ± 0.7 kcal/mol |
| Liquid Heat of Formation (ΔHf°) | -14.2 ± 0.5 kcal/mol |
Data sourced from multiple references. Strain energy is an estimation based on group contribution methods. acs.org
Prediction of Isomer Stability and Interconversion Barriers
Computational chemistry is a powerful tool for predicting the relative stability of isomers and the energy barriers that separate them. For the bicyclo[5.1.0]octane system, the primary isomers of interest are the cis- and trans-fused diastereomers.
As established through DFT calculations, the cis-fused isomer of bicyclo[5.1.0]octane is thermodynamically more stable than the trans-fused isomer. thieme-connect.com This is a general trend observed in fused bicyclic ring systems of this type, where the trans-fusion introduces a much higher degree of ring strain. thieme-connect.com The relative energy difference between the cis and trans isomers constitutes the thermodynamic driving force for isomerization, while the interconversion barrier represents the kinetic stability.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Bicyclo[5.1.0]octan-3-one |
| Bicyclo[5.1.0]octane |
| cis-Bicyclo[5.1.0]octane |
| trans-Bicyclo[5.1.0]octane |
| Bicyclo[3.2.1]octane |
| cis-Octahydropentalene |
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the molecular skeleton and the chemical environment of each atom.
The ¹H NMR spectrum of Bicyclo[5.1.0]octan-3-one is expected to provide key information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The structure contains 12 protons, and due to the molecule's asymmetry, many of these would be chemically non-equivalent, leading to a complex spectrum.
The predicted chemical shifts (δ) for the protons would appear in distinct regions:
Cyclopropyl (B3062369) Protons (H8, H1, H7): The protons on the cyclopropane (B1198618) ring are characteristically found in the highly shielded (upfield) region of the spectrum, typically between 0.0 and 1.5 ppm. The bridgehead protons (H1 and H7) would likely be downfield relative to the methylene (B1212753) proton on C8 due to their position at the ring junction.
Protons Alpha to Carbonyl (H2, H4): The methylene protons adjacent to the carbonyl group (C2 and C4) are deshielded and would be expected to resonate in the range of 2.0 to 2.8 ppm. These signals would likely appear as complex multiplets due to coupling with neighboring protons.
Other Ring Protons (H5, H6): The remaining methylene protons on the seven-membered ring (C5 and C6) would appear in the intermediate aliphatic region, approximately between 1.2 and 2.0 ppm.
Spin-spin coupling patterns would be crucial for assigning these signals. For instance, the protons at C2 would show coupling to the bridgehead proton H1 and the protons at C4 would couple to the protons at C5, providing connectivity information across the carbon framework.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct map of the carbon skeleton. This compound has eight carbon atoms, and assuming cis-fusion, all are expected to be chemically distinct, resulting in eight unique signals. Data from studies on other bicyclic ketones, such as bicyclo[4.1.0]heptanones, provide a basis for predicting the chemical shifts. cdnsciencepub.com
The expected chemical shift ranges for each carbon are summarized in the table below. The most notable feature would be the significantly deshielded signal of the carbonyl carbon.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Justification |
|---|---|---|
| C3 (C=O) | 205 - 215 | Characteristic downfield shift for a ketone in a seven-membered ring. cdnsciencepub.com |
| C2, C4 | 40 - 55 | Alpha-carbons to a carbonyl group are deshielded. |
| C1, C7 | 25 - 40 | Bridgehead carbons of the cyclopropane ring. |
| C5, C6 | 20 - 35 | Standard aliphatic methylene carbons in the cycloheptane (B1346806) ring. |
| C8 | 15 - 25 | Methylene carbon within the strained cyclopropane ring, typically shielded. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₈H₁₂O), the exact molecular weight is 124.0888 g/mol . In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M⁺).
The fragmentation of the molecular ion is governed by the stability of the resulting fragments. For a cyclic ketone, characteristic fragmentation pathways include alpha-cleavage, which is the cleavage of the bond between the carbonyl carbon and an adjacent carbon. This process would lead to the formation of stable acylium ions or radical cations. Analysis of the mass spectrum for the parent hydrocarbon, Bicyclo[5.1.0]octane, shows major fragments corresponding to the loss of ethylene (B1197577) and other small hydrocarbon units, indicating the fragmentation of the ring system. nist.govnih.gov
Key predicted fragmentation pathways for this compound would include:
Alpha-Cleavage: Cleavage of the C2-C3 or C3-C4 bond.
Loss of CO: Elimination of a neutral carbon monoxide molecule (28 Da) is a common pathway for cyclic ketones.
Ring Cleavage: Fragmentation of the seven-membered or three-membered rings, leading to the loss of small unsaturated molecules like ethylene (C₂H₄, 28 Da).
| m/z Value | Possible Fragment | Proposed Loss |
|---|---|---|
| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) |
| 96 | [C₇H₁₂]⁺ | Loss of CO |
| 95 | [C₇H₁₁]⁺ | Loss of CHO |
| 81 | [C₆H₉]⁺ | Loss of C₂H₃O |
| 67 | [C₅H₇]⁺ | Further fragmentation of the ring structure |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While a crystal structure for this compound itself has not been reported, extensive crystallographic studies on related bicyclo[5.1.0]octane derivatives offer a clear picture of the expected solid-state conformation. iucr.orgacs.org
The key structural features would be:
Ring Fusion: The cyclopropane and cycloheptane rings are fused in a cis configuration, where the bridgehead hydrogens point in the same direction relative to the plane of the larger ring.
Cyclopropane Geometry: The internal C1-C7 bond of the cyclopropane ring is typically shorter than the other two C-C bonds within the three-membered ring. iucr.org
Seven-Membered Ring Conformation: The seven-membered cycloheptanone (B156872) ring is flexible and can adopt several low-energy conformations, most commonly a chair, twist-chair, or boat form. The specific conformation would be influenced by the steric and electronic effects of the ketone and the fused cyclopropane ring. Studies on derivatives like cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate (B403753) have helped to elucidate these conformational preferences. iucr.org The presence of the sp²-hybridized carbonyl carbon at the C3 position would influence the puckering of the ring, favoring a conformation that minimizes steric strain and torsional interactions.
Applications of Bicyclo 5.1.0 Octan 3 One in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The strained bicyclic framework of Bicyclo[5.1.0]octan-3-one and its derivatives serves as a versatile scaffold for the synthesis of more intricate molecular structures. The presence of the ketone functionality provides a handle for a wide array of chemical transformations, including nucleophilic additions, enolate chemistry, and rearrangements, while the strained cyclopropane (B1198618) ring can participate in unique ring-opening and rearrangement reactions. These characteristics allow for the rapid generation of molecular complexity from a relatively simple starting material.
A notable example of a related compound being utilized as a versatile intermediate is 8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one. This enone has been prepared in both racemic and chiral forms and is considered a potentially versatile intermediate for the synthesis of natural products containing the bicyclo[5.1.0]octane ring system. acs.org Its synthesis from readily available starting materials like 5-acetoxycycloheptene or (-)-2-carene underscores the accessibility of this class of compounds for synthetic applications. acs.org The strategic placement of the enone functionality allows for conjugate additions and other transformations to build upon the bicyclic core.
The reactivity of the bicyclo[5.1.0]octane system is often dictated by the high strain energy associated with the fused ring system. This strain can be harnessed to drive reactions that lead to the formation of new, more complex carbocyclic and heterocyclic frameworks. The strategic manipulation of the ketone and the cyclopropane ring in this compound can thus provide access to a diverse range of molecular architectures that would be challenging to synthesize through other methods. Strained hydrocarbons like bicyclobutanes, which share the feature of high ring strain, are recognized as intriguing building blocks in organic synthesis due to their low activation barriers to reactivity. researchgate.net This principle extends to the bicyclo[5.1.0]octane system, where the release of strain energy can be a powerful driving force in synthetic transformations.
Use in Natural Product Synthesis and Analogues thereof
The bicyclo[5.1.0]octane skeleton is a recurring motif in a number of natural products, making derivatives like this compound attractive starting points for their total synthesis. The ability to construct this core structure and then elaborate it into the final natural product is a testament to its utility as a synthetic intermediate.
One prominent example involves the synthesis of a complex derivative, 6-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-one. columbia.edu This molecule, which is an analogue of retinal, was synthesized and its enantioselective binding to bovine opsin was studied. researchgate.net The synthesis of this complex molecule highlights how the bicyclo[5.1.0]octanone core can be functionalized with intricate side chains, demonstrating its robustness and applicability in the synthesis of biologically relevant molecules.
Furthermore, the bicyclo[5.1.0]octane ring system is a substructure in several groups of naturally occurring sesquiterpenes, including the aromadendranes and secoaromadendranes. acs.org The development of synthetic routes to compounds like (±)-8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one provides a strategic advantage for accessing these classes of natural products. acs.org The synthesis of such intermediates allows for a convergent approach to a variety of natural product targets.
Model Compound for Strained Hydrocarbon Systems Research
The inherent ring strain in the bicyclo[5.1.0]octane system makes it an excellent model for studying the chemical and physical properties of strained hydrocarbons. The fusion of a three-membered ring to a seven-membered ring results in significant angle and torsional strain, which influences the molecule's geometry, stability, and reactivity.
Studies on the heats of combustion and strain energies of bicyclo[n.m.0]alkanes have provided quantitative data on the energetic properties of these systems. For instance, the strain energy of cis-bicyclo[5.1.0]octane has been determined, offering insight into the thermodynamic instability of this ring system. researchgate.net This data is crucial for understanding and predicting the reactivity of derivatives like this compound. The high degree of strain in such molecules can lead to unusual reaction pathways and product distributions, providing a rich area for mechanistic investigation. acs.org
Q & A
Q. How can the synthesis of bicyclo[5.1.0]octan-3-one be optimized to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Start with cyclopropane ring formation via dichloroketene addition to cyclopentene derivatives, as described in analogous bicyclic ketone syntheses . Optimize temperature (e.g., −78°C to 0°C) and solvent polarity (e.g., dichloromethane vs. THF) to minimize side reactions.
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate this compound from byproducts like spiro-oxiranes. Confirm purity via GC-MS or HPLC .
- Yield Enhancement : Introduce catalytic amounts of Lewis acids (e.g., ZnCl₂) during cyclopropanation to stabilize intermediates .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolve the bicyclic framework and ketone position using single-crystal diffraction, noting potential disorder in trans-fused systems .
- NMR Analysis : Assign ¹H and ¹³C peaks via 2D experiments (COSY, HSQC). The bridgehead protons (C1 and C5) exhibit distinct coupling patterns (e.g., J = 4–6 Hz) due to ring strain .
- IR Spectroscopy : Confirm the ketone group (C=O stretch ~1700–1750 cm⁻¹) and cyclopropane ring (C–H bending ~1000–1100 cm⁻¹) .
Q. How does this compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C in inert (N₂) vs. oxidative (O₂) atmospheres, monitoring decomposition via TGA/DSC .
- Light Sensitivity : Expose samples to UV-Vis light (λ = 254–365 nm) and track ketone reduction or ring-opening reactions using HPLC .
Advanced Research Questions
Q. How can contradictory crystallographic and spectral data for this compound derivatives be resolved?
Methodological Answer:
- Disordered Structures : For trans-fused systems (e.g., potassium carboxylate derivatives), apply crystallographic refinement with partial occupancy models to account for mirror-plane disorder .
- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility (e.g., ring puckering) by varying temperature (−90°C to 25°C) .
- Computational Validation : Compare experimental data with DFT-optimized geometries (B3LYP/6-31G*) to identify discrepancies in bond lengths/angles .
Q. What strategies mitigate regioselectivity challenges in this compound derivatization?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., bromo or nitro) at C4 or C7 to bias nucleophilic attack at the ketone (C3) .
- Steric Control : Use bulky reagents (e.g., tert-butyl lithium) to selectively functionalize less hindered bridgehead positions .
- Kinetic vs. Thermodynamic Control : Vary reaction times and temperatures to favor either early (kinetic) or stable (thermodynamic) products .
Q. How can computational models predict this compound’s reactivity in novel reaction environments?
Methodological Answer:
- Reactivity Mapping : Perform frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites. The ketone’s LUMO (C=O) is highly reactive toward nucleophiles .
- Solvent Effects : Simulate solvent interactions (PCM model) to predict solvolysis rates in polar aprotic vs. protic media .
- Transition-State Modeling : Use QM/MM methods to model ring-opening pathways under acidic/basic conditions, identifying key intermediates .
Experimental Design and Data Analysis
Q. How should researchers design experiments to study this compound’s environmental degradation pathways?
Methodological Answer:
Q. What statistical approaches are appropriate for analyzing this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent electronic effects (Hammett σ) with reaction yields .
- Machine Learning : Train models on existing bicyclic compound datasets to predict biological activity (e.g., enzyme inhibition) .
Contradictions and Knowledge Gaps
Q. Why do some studies report divergent melting points for this compound derivatives?
Methodological Answer:
Q. How can researchers reconcile discrepancies in reported enantioselective synthesis routes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
